molecular formula C7H7N3O2S B2495390 1-Azido-3-methylsulfonylbenzene CAS No. 954147-02-5

1-Azido-3-methylsulfonylbenzene

Cat. No.: B2495390
CAS No.: 954147-02-5
M. Wt: 197.21
InChI Key: BOEONILMJOONME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-methylsulfonylbenzene is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring

Mechanism of Action

Target of Action

Azide-modified compounds, such as azide-modified nucleosides, are known to be important building blocks for rna and dna functionalization . Therefore, it is plausible that 1-Azido-3-methylsulfonylbenzene may interact with similar biological targets.

Mode of Action

Azide groups are often used in click chemistry, a type of chemical reaction that can create strong covalent bonds between molecules . This suggests that this compound could interact with its targets by forming covalent bonds, leading to changes in the target molecules.

Biochemical Pathways

Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect pathways involving DNA or RNA synthesis or processing

Result of Action

Given the potential for azide-modified compounds to interact with nucleic acids , it is possible that this compound could affect gene expression or protein synthesis at the molecular level, leading to changes in cellular function or behavior.

Preparation Methods

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-chloro-3-methylsulfonylbenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the efficient formation of the azide compound.

Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and scale-up processes would apply, ensuring the safe handling of azides due to their potential explosiveness.

Chemical Reactions Analysis

1-Azido-3-methylsulfonylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-3-methylsulfonylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Azido-3-methylsulfonylbenzene can be compared to other azido-substituted benzene derivatives, such as 1-azido-4-methylsulfonylbenzene and 1-azido-2-methylsulfonylbenzene. These compounds share similar reactivity due to the presence of the azide group but differ in the position of the substituents on the benzene ring, which can influence their chemical behavior and applications .

Properties

IUPAC Name

1-azido-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)7-4-2-3-6(5-7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEONILMJOONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.